Antagonist G

概要

説明

- さらに、アンタゴニストGは、ガストリン放出ペプチド(GRP)とブラジキニンを弱く拮抗します。

- 特に、アンタゴニストGはAG-1の転写を誘導し、がん細胞を化学療法に対してより感受性にする可能性があります .

アンタゴニストG: は強力なバソプレシンアンタゴニストです。水分のバランスと血圧の調節に関与するホルモンであるバソプレシンの作用を効果的に阻害します。

準備方法

- アンタゴニストGの合成経路は、化学合成を含みます。残念ながら、反応条件や工業生産方法に関する具体的な詳細は、文献では広く入手できません。

化学反応の分析

Mechanisms of Antagonist Action

Antagonists inhibit receptor activation by blocking agonist binding or disrupting receptor-G protein coupling. Inverse agonists reduce basal receptor activity by stabilizing inactive receptor conformations, particularly in receptors with high constitutive activity . At κ-opioid receptors (KOR), inverse agonists like JDTic, norBNI, and GB18 exhibit negative efficacy by binding to both G protein-free and receptor-G protein complexes .

Key Reaction Pathways

-

G protein-coupled receptor activation : Agonists induce conformational changes that facilitate G protein binding and activation.

-

Antagonist binding : Competitive antagonists block agonist binding, while inverse agonists destabilize active receptor-G protein complexes .

-

Nucleotide exchange : Inverse agonists may reduce G protein activation by altering nucleotide exchange rates or receptor-G protein affinity .

Structural Insights from KOR Inverse Agonism

Recent structural studies reveal that KOR inverse agonists interact with receptor-G protein complexes, inducing distinct microswitch conformations. For example:

-

NPxxY motif dynamics : Inverse agonists stabilize inactive states of the NPxxY motif, critical for receptor activity .

-

Conformational heterogeneity : Co-crystallography data show a mixture of "active" and "inactive" microswitch motifs in inverse agonist-bound KOR, suggesting allosteric modulation of G protein coupling .

| Compound | Binding Preference | Effect on G Protein Activation |

|---|---|---|

| JDTic | Both G protein-free and coupled KOR | Reduces basal G protein activation |

| norBNI | Receptor-G protein complexes | Increases KOR-Gαi co-precipitation |

| GB18 | Non-selective binding | Modulates nucleotide exchange dynamics |

Biochemical Assays

-

RG BRET experiments : Inverse agonists (e.g., JDTic) decrease bioluminescence resonance energy transfer (BRET) signals, indicating reduced receptor-G protein proximity or conformational dynamics .

-

Co-immunoprecipitation : norBNI treatment increases KOR-Gαi co-precipitation, suggesting stabilization of inactive receptor-G protein complexes .

Functional Studies

-

cAMP signaling : Inverse agonists suppress agonist-induced cAMP reduction below basal levels, confirming negative efficacy .

-

GTP hydrolysis : Purified KOR-G protein complexes with inverse agonists exhibit reduced GTP binding rates compared to basal conditions .

Pharmacological Implications

The cubic ternary complex model suggests antagonists may act on multiple receptor states (e.g., ligand-free, agonist-bound, or G protein-coupled) . Inverse agonists like those targeting KOR highlight:

-

Context-dependent efficacy : Antagonist activity depends on receptor conformational states and basal activation levels .

-

Tissue-specific effects : Allosteric modulation of receptor-G protein interactions could enable targeted therapies .

-

Drug design challenges : Balancing affinity for inactive vs. active receptor states remains critical for developing selective antagonists .

Comparison of Antagonist Types

| Antagonist Type | Mechanism | Example |

|---|---|---|

| Competitive | Blocks agonist binding | Naloxone (μ-opioid) |

| Noncompetitive | Binds allosterically, reduces agonist efficacy | Example: Cannabinoid receptor antagonists |

| Inverse agonist | Stabilizes inactive receptor states | JDTic (KOR) |

| Neutral antagonist | No effect on basal activity | Rare, context-dependent |

Data Integration Challenges

Current reaction databases (e.g., ORDerly ) lack standardized entries for GPCR antagonist interactions, complicating computational modeling. Key gaps include:

-

Conformational state annotations : Most reaction data do not specify receptor-G protein coupling status.

-

Negative efficacy metrics : Inverse agonist activity is rarely quantified in reaction databases.

科学的研究の応用

- Antagonist G finds applications in several fields:

Chemistry: As a neuropeptide antagonist, it contributes to understanding peptide signaling pathways.

Biology: Researchers study its effects on cell growth and apoptosis.

Medicine: Its potential role in cancer therapy (chemosensitization) warrants investigation.

作用機序

- アンタゴニストGの作用機序は、バソプレシン受容体を阻害し、バソプレシンが媒介するシグナル伝達経路を破壊することによります。

- 分子標的はおそらく、バソプレシン受容体(V1a、V1b、およびV2)と下流経路です。

類似化合物との比較

- 残念ながら、類似化合物との直接的な比較は、入手可能な文献ではほとんどありません。

- アンタゴニストGの独自性を強調し、関連する化合物を特定するためには、さらなる研究が必要です。

生物活性

Antagonist G is a compound that has garnered attention in the field of pharmacology, particularly for its role as a G protein-coupled receptor (GPCR) antagonist. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound functions primarily by binding to GPCRs, which are integral membrane proteins involved in various signal transduction pathways. By inhibiting the interaction between GPCRs and their associated G proteins, this compound effectively reduces the cellular responses typically elicited by agonists. This inhibition can occur through two main mechanisms:

- Orthosteric Binding : this compound binds directly to the active site of the GPCR, preventing agonists from activating the receptor.

- Allosteric Modulation : Alternatively, it may bind to allosteric sites on the GPCR, which can alter receptor conformation and influence signaling pathways in a more nuanced manner.

The ability of this compound to exhibit biased signaling—where it selectively inhibits certain pathways while leaving others unaffected—has been noted as a significant characteristic that could minimize side effects associated with GPCR-targeted therapies .

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of endometriotic cells in vitro. The compound was found to reduce cell viability and induce apoptosis, suggesting potential therapeutic applications in managing endometriosis .

- Animal Models : In research involving animal models, this compound was administered to assess its effects on reproductive hormone modulation. Results indicated that it effectively altered hormone levels and reproductive outcomes, highlighting its potential role in treating reproductive disorders .

- Machine Learning Applications : Recent advancements have utilized machine learning models to predict the interactions of this compound with various GPCRs. These models achieved high accuracy in classifying ligands as agonists or antagonists, further validating the biological activity of this compound within complex biological systems .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

特性

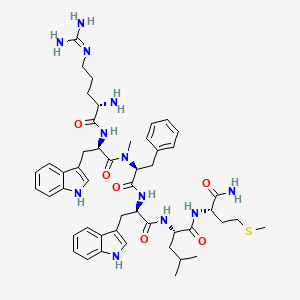

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCSSYAUKKIDJV-FAXBSAIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115150-59-9 | |

| Record name | Antagonist G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。